

Isotopic Enrichment of Niacin-15N,13C3: A Technical Guide

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Compound of Interest

Compound Name: Niacin-15N,13C3

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Introduction

Niacin (Vitamin B3) is a crucial nutrient and the precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions. Isotopically labeled niacin, such as **Niacin-15N,13C3**, serves as a powerful tool in metabolic research and drug development. Its use as a tracer allows for the precise tracking of niacin uptake, its conversion through various metabolic pathways, and its flux in both healthy and diseased states. This technical guide provides an in-depth overview of the synthesis, analysis, and applications of **Niacin-15N,13C3**.

Synthesis of Niacin-15N,13C3

The synthesis of **Niacin-15N,13C3** involves the strategic incorporation of a stable nitrogen isotope (15N) into the pyridine ring and three carbon-13 (13C) atoms into the molecular backbone. While a single, detailed protocol for this specific multi-labeled compound is not readily available in published literature, a plausible synthetic approach can be constructed by combining established methods for isotopic labeling of pyridines and carboxylic acids.

A potential synthetic route would involve a multi-step process:

- **¹⁵N Labeling of the Pyridine Ring:** A promising method for introducing the ¹⁵N isotope is through the Zincke reaction. This reaction allows for the opening of a pyridine ring and subsequent re-closure with a labeled nitrogen source, such as ¹⁵NH₄Cl, to form a ¹⁵N-labeled pyridine derivative[1]. This method has been demonstrated to be effective for a range of substituted pyridines with high isotopic incorporation (>95%)[1].
- **Introduction of ¹³C Atoms:** The three ¹³C atoms can be incorporated through the use of ¹³C-labeled precursors. One approach is to utilize a starting material that already contains the desired ¹³C labels in the pyridine ring backbone. Alternatively, the carboxylic acid group can be introduced using a ¹³C-labeled reagent. For instance, a Grignard reaction with ¹³CO₂ can be employed to introduce a ¹³C-labeled carboxylic acid group onto a suitably functionalized ¹⁵N-labeled pyridine ring[2]. Chemo-enzymatic synthesis methods have also been developed for producing isotopically labeled NAD⁺ precursors, which could potentially be adapted for **Niacin-¹⁵N,¹³C₃** synthesis[3][4].

Data Presentation

Quantitative data for commercially available **Niacin-¹⁵N,¹³C₃** and related isotopologues provide an indication of the achievable purity and enrichment levels.

Parameter	Niacin-15N,13C3	Nicotinamide (2,6,carbonyl- ¹³ C ₃ , 99%; ring-1- ¹⁵ N, 98%)
Molecular Formula	C3 ¹³ C3H5 ¹⁵ NO2	C3 ¹³ C3H6N ¹⁵ NO
Molecular Weight	127.08	126.10
Isotopic Purity (¹³ C)	Not specified in readily available datasheets	99%
Isotopic Purity (¹⁵ N)	Not specified in readily available datasheets	98%
Chemical Purity	Not specified in readily available datasheets	≥98%
Commercial Suppliers	MedchemExpress, Pharmaffiliates, IsoSciences	Cambridge Isotope Laboratories
Catalog Number	HY-B0143S4, PA STI 067590, ISO-13257.1	CNLM-9512-0.001

Note: Detailed quantitative data such as reaction yields and a range of achievable isotopic enrichment levels for the specific synthesis of **Niacin-15N,13C3** are not extensively reported in the public domain and would likely be proprietary to the manufacturers.

Experimental Protocols

Synthesis of 15N-Labeled Pyridine via Zincke Reaction (General Protocol)

This protocol is a general representation of the Zincke reaction for 15N-labeling of a pyridine ring, which would be the foundational step in synthesizing 15N-labeled niacin.

- **Activation of Pyridine:** The starting pyridine derivative is activated, for example, by reaction with 2,4-dinitrochlorobenzene to form the corresponding N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt).
- **Ring Opening:** The Zincke salt is then treated with a primary or secondary amine (e.g., dibenzylamine) to induce ring opening, forming a Zincke imine intermediate.

- **Ring Closure with ^{15}N Source:** The Zincke imine is subsequently reacted with a ^{15}N -labeled ammonium salt, such as $^{15}\text{NH}_4\text{Cl}$, to close the ring and incorporate the ^{15}N isotope into the pyridine structure.
- **Purification:** The final ^{15}N -labeled pyridine derivative is purified using standard chromatographic techniques.

Analysis of Niacin and its Metabolites by LC-MS/MS

This protocol provides a detailed method for the quantification of niacin in plasma samples.

- **Sample Preparation:**
 - To 100 μL of plasma, add an internal standard solution (e.g., deuterated niacin).
 - Deproteinize the sample by adding 250 μL of acetonitrile.
 - Centrifuge at 15,000 rpm for 10 minutes to precipitate proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C .
 - Reconstitute the residue in 150 μL of the mobile phase.
- **Chromatographic Conditions:**
 - LC System: Agilent 1100 series or equivalent.
 - Column: Zorbax 300SB-C8 (250 mm \times 4.6 mm, 5 μm).
 - Mobile Phase: Methanol-2 mM ammonium acetate (3:97, v/v).
 - Flow Rate: 1 mL/min.
 - Injection Volume: 40 μL .
- **Mass Spectrometric Conditions:**

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
- Ionization Mode: Positive or negative ion mode, depending on the analyte. For niacin, positive ion mode is common.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for Niacin: m/z 124 \rightarrow 80.

NMR Spectroscopy Analysis of Niacin

- Sample Preparation:
 - Dissolve a known amount of **Niacin-15N,13C3** in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
 - Transfer the solution to an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire a standard ^1H NMR spectrum to confirm the chemical structure and purity. The spectrum of niacin will show characteristic signals for the aromatic protons of the pyridine ring.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. The presence of three enriched ^{13}C signals will confirm the successful incorporation of the carbon isotopes. The chemical shifts will be indicative of their positions in the molecule.
- ^{15}N NMR Spectroscopy:
 - Acquire a ^{15}N NMR spectrum to confirm the incorporation of the nitrogen isotope into the pyridine ring.

Mandatory Visualizations

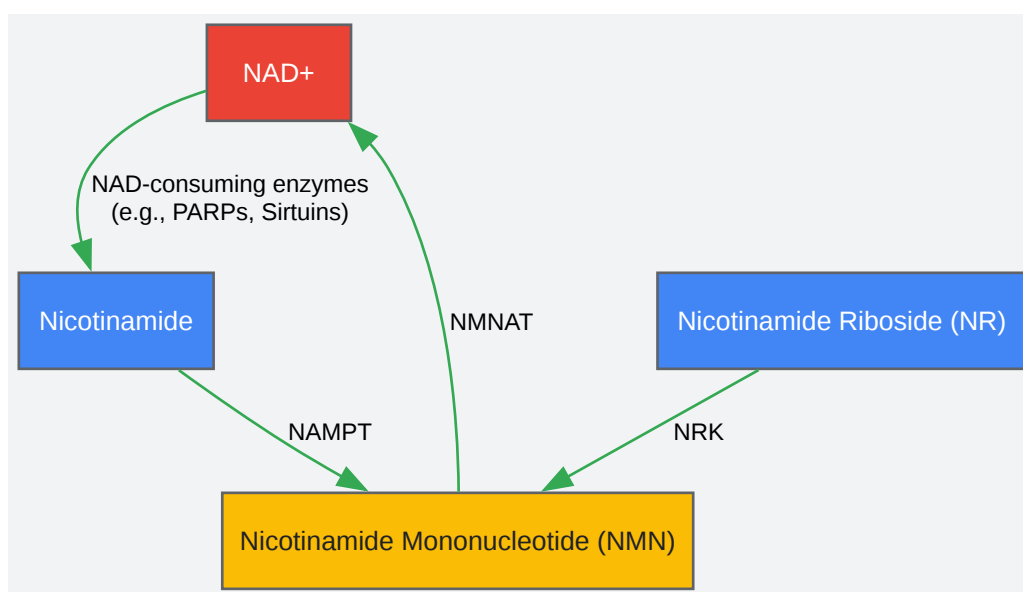
Signaling and Metabolic Pathways

Niacin is a key precursor in the biosynthesis of NAD⁺, primarily through the Preiss-Handler and salvage pathways.



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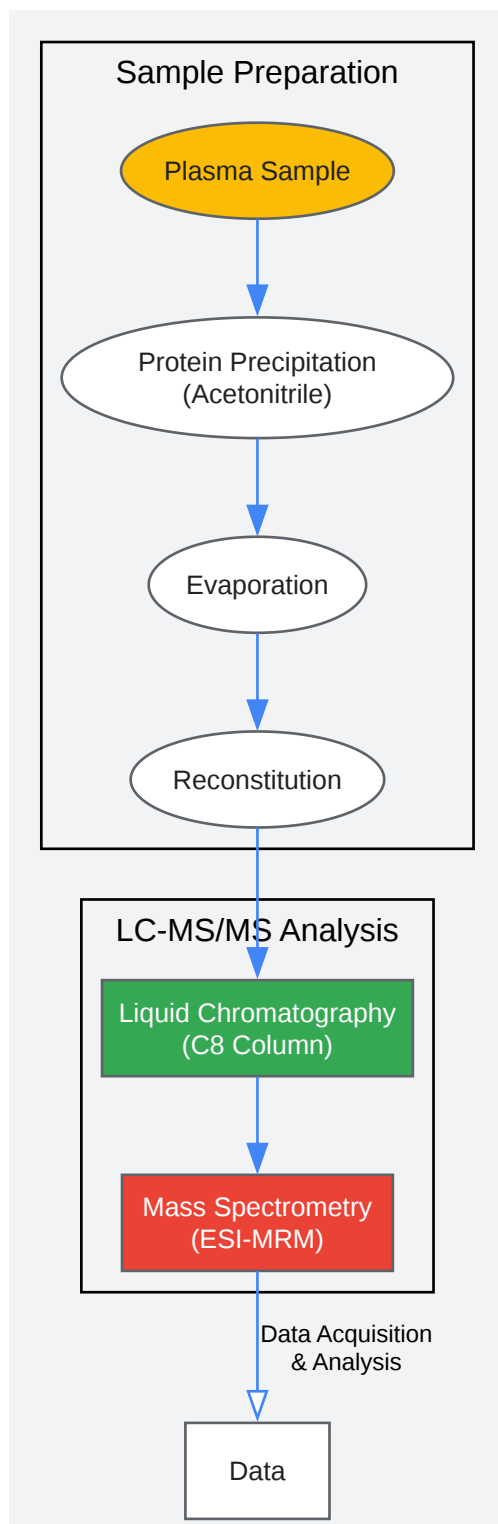
Caption: The Preiss-Handler pathway for NAD⁺ biosynthesis from niacin.



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Caption: The NAD⁺ salvage pathway recycling nicotinamide and utilizing nicotinamide riboside.

Experimental Workflow



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Caption: Workflow for the analysis of niacin in plasma by LC-MS/MS.

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